molecular formula C12H12F3NO3 B8349733 Ethyl N-(2-methyl-4-trifluoromethylphenyl)oxamate

Ethyl N-(2-methyl-4-trifluoromethylphenyl)oxamate

Cat. No.: B8349733
M. Wt: 275.22 g/mol
InChI Key: OCJYPPZKWVTGBK-UHFFFAOYSA-N
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Description

Ethyl N-(2-methyl-4-trifluoromethylphenyl)oxamate is a useful research compound. Its molecular formula is C12H12F3NO3 and its molecular weight is 275.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12F3NO3

Molecular Weight

275.22 g/mol

IUPAC Name

ethyl 2-[2-methyl-4-(trifluoromethyl)anilino]-2-oxoacetate

InChI

InChI=1S/C12H12F3NO3/c1-3-19-11(18)10(17)16-9-5-4-8(6-7(9)2)12(13,14)15/h4-6H,3H2,1-2H3,(H,16,17)

InChI Key

OCJYPPZKWVTGBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)C(F)(F)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 37.5 g (214 mmol) of 2-methyl-4-trifluoromethylaniline (DE 2750170 A1) and 44.7 ml (321 mmol) of triethylamine in 750 ml of ethyl acetate is cooled to +3° C. by means of an icebath. Ethyl oxalyl chloride (26.2 ml, 235.5 mmol) is slowly added dropwise so that the temperature does not rise above +10° C. The mixture is then stirred for a further 2 hours. The mixture is treated with water, washed with a 10% aqueous sodium hydrogencarbonate solution and with brine, dried over sodium sulfate and concentrated. Crystallization of the crude product affords 52.75 g of the title compound as white crystals.
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
44.7 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ethyl oxalyl chloride
Quantity
26.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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